molecular formula C21H23N3O2S B3304823 N-benzyl-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide CAS No. 921886-32-0

N-benzyl-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide

Cat. No.: B3304823
CAS No.: 921886-32-0
M. Wt: 381.5 g/mol
InChI Key: ULFJWZBQJWBIBT-UHFFFAOYSA-N
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Description

N-benzyl-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group, a hydroxymethyl group, and a sulfanyl group attached to the imidazole ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazole derivative in the presence of a base.

    Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a suitable catalyst.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with the imidazole derivative in the presence of a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can be reduced to an imidazoline ring using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Benzyl halides, alkyl halides, and aryl halides in the presence of bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of various alkyl or aryl-substituted imidazole derivatives.

Scientific Research Applications

N-benzyl-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This compound may also disrupt the cell membrane integrity of microorganisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. The combination of the benzyl, hydroxymethyl, and sulfanyl groups with the imidazole ring enhances its potential as a versatile and potent bioactive molecule.

Properties

IUPAC Name

N-benzyl-2-[5-(hydroxymethyl)-2-[(3-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-16-6-5-9-18(10-16)15-27-21-23-12-19(14-25)24(21)13-20(26)22-11-17-7-3-2-4-8-17/h2-10,12,25H,11,13-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFJWZBQJWBIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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